molecular formula C15H13ClFN3O B2662627 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide CAS No. 852399-61-2

2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide

Cat. No.: B2662627
CAS No.: 852399-61-2
M. Wt: 305.74
InChI Key: RQPOXEOTXNDOGA-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of Substituted Pyrrole Derivatives

Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH, was first isolated in 1834 by F. F. Runge. Its aromaticity arises from the delocalization of six π-electrons across the ring, stabilized by sp²-hybridized carbon and nitrogen atoms. Early synthetic methods, such as the Paal–Knorr condensation (1884), enabled the preparation of substituted pyrroles from 1,4-diketones and amines, laying the groundwork for structural diversification. The Hantzsch pyrrole synthesis (1885) expanded this toolkit by utilizing β-ketoesters and α-haloketones to construct polysubstituted derivatives.

By the mid-20th century, advances in regioselective functionalization allowed the incorporation of electron-withdrawing groups (e.g., cyano, chloro) and aromatic substituents (e.g., fluorophenyl), enhancing the utility of pyrroles in pharmaceuticals. For example, the Huisgen pyrrole synthesis (1960) demonstrated the use of α-amino acids and alkynes to generate highly substituted pyrroles, though regioselectivity challenges persisted.

Table 1: Key Historical Milestones in Pyrrole Chemistry
Year Discovery/Synthesis Significance
1834 Isolation of pyrrole Foundation for heterocyclic chemistry
1884 Paal–Knorr synthesis Enabled furan, pyrrole, and thiophene synthesis
1885 Hantzsch synthesis Introduced β-ketoester-based pyrrole formation
1960 Huisgen synthesis Expanded substituent diversity via alkynes
2021 Deep eutectic solvent methods Greener synthesis of substituted pyrroles

Position of 2-Chloro-N-[3-Cyano-1-(3-Fluorophenyl)-4,5-Dimethyl-1H-Pyrrol-2-yl]Acetamide in Heterocyclic Chemistry

This compound exemplifies the structural complexity achievable through modern synthetic strategies. Key features include:

  • Halogenation : The 2-chloro group enhances electrophilic substitution reactivity, directing incoming substituents to specific ring positions.
  • Cyano Group : The 3-cyano moiety increases electron deficiency, stabilizing the aromatic system via resonance.
  • Fluorophenyl Substituent : The 3-fluorophenyl group at N1 introduces steric bulk and lipophilicity, favorable for biological membrane penetration.
  • Acetamide Functionality : The N-acetamide side chain at C2 provides hydrogen-bonding capacity, critical for target binding in medicinal applications.

The compound’s regiochemistry—4,5-dimethyl groups and fluorophenyl positioning—reflects advancements in controlling substitution patterns through catalysts like N,N’-dimethylurea and L-(+)-tartaric acid.

Significance in Medicinal Chemistry Research

Pyrrole derivatives are pivotal in drug discovery due to their mimicry of biological cofactors (e.g., heme). The acetamide group in this compound suggests potential protease or kinase inhibition, analogous to FDA-approved drugs like imatinib. The fluorophenyl moiety, common in antipsychotics and antifungals, enhances metabolic stability and target affinity. Recent studies highlight substituted pyrroles as:

  • Anticancer agents : Cyano and chloro groups induce apoptosis via reactive oxygen species (ROS) generation.
  • Antimicrobials : Fluorinated aromatic systems disrupt bacterial cell wall synthesis.
  • Neurological therapeutics : Acetamide derivatives modulate GABA receptors.

Current Research Landscape and Objectives

Recent innovations focus on sustainable synthesis and structural complexity. For instance, deep eutectic solvents (DES) composed of N,N’-dimethylurea and tartaric acid enable Paal–Knorr condensations at ambient temperatures, achieving yields >90% for dipyrroles. Meanwhile, mechanochemical methods using N-iodosuccinimide (NIS) and silver nitrate permit one-pot assembly of pentasubstituted pyrroles.

Table 2: Comparative Analysis of Modern Pyrrole Syntheses
Method Substrate Catalyst/Solvent Yield (%) Key Advantage
Paal–Knorr 2,5-Hexanedione + amines DES (tartaric acid) 85–95 Solvent reuse, low waste
Hantzsch β-Ketoesters + α-haloketones Cerium(IV) ammonium nitrate 60–97 High substituent diversity
Huisgen α-Amino acids + alkynes 50–75 Regioselective challenges
Metal-free cascade Propargylamides + TMSCN Potassium carbonate 70–90 No transition metals

Current objectives include:

  • Optimizing regioselectivity in polysubstituted pyrroles.
  • Developing bioisosteres of this compound for enhanced pharmacokinetics.
  • Integrating machine learning to predict substitution effects on aromatic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethylpyrrol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O/c1-9-10(2)20(12-5-3-4-11(17)6-12)15(13(9)8-18)19-14(21)7-16/h3-6H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPOXEOTXNDOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core, followed by the introduction of the cyano, fluorophenyl, and dimethyl substituents. The final step involves the chlorination of the acetamide group.

    Preparation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile reagent. The fluorophenyl group can be added through a Friedel-Crafts acylation reaction.

    Chlorination of Acetamide: The final step involves the chlorination of the acetamide group using thionyl chloride or phosphorus trichloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the acetamide group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new amides or thioamides.

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, compounds similar to this compound have shown promise in reducing inflammation. Research indicates that these compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Antiviral Applications

Preliminary investigations into the antiviral properties of related compounds suggest that they may inhibit viral replication. For instance, pyrazole derivatives have been reported to exhibit activity against hepatitis C virus and HIV . While specific data on this compound is limited, its structural similarities to known antiviral agents warrant further exploration.

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. examined a series of pyrazole derivatives for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 0.98 µM against CDK2, suggesting potent anticancer properties . These findings support the hypothesis that compounds like this compound may also possess similar efficacy.

Case Study 2: Inhibition of Viral Replication

Research on new pyrazole acyl thiourea analogs demonstrated significant inhibitory effects on viral replication in vitro. The most potent analogs showed EC50 values in the low micromolar range against various viruses . This suggests that further investigation into the antiviral properties of this compound could yield promising results.

Mechanism of Action

The mechanism by which 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The cyano and fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrole ring provides a stable scaffold that can interact with various biological macromolecules.

Comparison with Similar Compounds

Positional Isomers: 4-Fluorophenyl vs. 3-Fluorophenyl Substitution

  • 2-Chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CAS: 923723-55-1) Molecular formula: C₁₅H₁₃ClFN₃O; MW: 305.74 g/mol. The 4-fluorophenyl substitution alters steric and electronic interactions compared to the 3-fluorophenyl analog. The para-fluorine may enhance metabolic stability due to reduced steric hindrance in planar conformations .

Substituted Aromatic Rings: Methoxyphenyl vs. Fluorophenyl

  • 2-Chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CAS: 923870-33-1) Molecular formula: C₁₆H₁₆ClN₃O₂; MW: 317.77 g/mol. This substitution may improve solubility in polar solvents compared to the fluorophenyl analogs .

Heterocyclic Substituents: Furan-2-ylmethyl vs. Fluorophenyl

  • 2-Chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CAS: 852217-67-5) Molecular formula: C₁₄H₁₄ClN₃O₂; MW: 291.73 g/mol. The furan ring introduces an oxygen atom, which could enhance intermolecular interactions (e.g., hydrogen bonding) and alter bioavailability. However, the lack of a fluorine atom may reduce electronegativity and metabolic resistance .

Alkyl Chain Modifications: 3-Methoxypropyl Substituent

  • 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide Molecular formula: Not explicitly stated (). This modification is common in prodrug designs .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound (3-fluorophenyl) 852388-90-0 C₁₆H₁₄ClFN₃O 305.74 3-Fluorophenyl
4-Fluorophenyl Analog 923723-55-1 C₁₅H₁₃ClFN₃O 305.74 4-Fluorophenyl
4-Methoxyphenyl Analog 923870-33-1 C₁₆H₁₆ClN₃O₂ 317.77 4-Methoxyphenyl
Furan-2-ylmethyl Analog 852217-67-5 C₁₄H₁₄ClN₃O₂ 291.73 Furan-2-ylmethyl

Research Findings and Implications

  • Electronic Effects : Fluorine substituents (3- or 4-position) enhance electronegativity and metabolic stability, whereas methoxy groups improve solubility .
  • Structural Flexibility : Alkyl chains (e.g., 3-methoxypropyl) increase conformational flexibility, which may optimize binding to biological targets .

Biological Activity

2-Chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a compound belonging to the class of N-substituted chloroacetamides. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H15ClFN3OC_{16}H_{15}ClFN_3O with a molecular weight of approximately 319.77 g/mol. The compound features a chloro group, a cyano group, and a pyrrole ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of chloroacetamides. For instance, a study screened various N-substituted phenyl-2-chloroacetamides against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents exhibited enhanced antimicrobial activity due to their lipophilicity, which facilitates membrane penetration .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMIC (µg/mL) against C. albicans
2-Chloro-N-[3-cyano-1-(4-fluorophenyl)]acetamide3.1212.510
N-(4-chlorophenyl)-2-chloroacetamide2.52515
N-(4-fluorophenyl)-2-chloroacetamide3.02012

Source: Adapted from .

The biological activity of chloroacetamides is largely attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells. The presence of the cyano group enhances the electron-withdrawing capacity of the molecule, increasing its reactivity towards microbial targets .

Study on Antimicrobial Properties

In a study focusing on the antimicrobial properties of newly synthesized chloroacetamides, researchers found that compounds like this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on structural features .

Antiviral Activity

Another area of interest is the antiviral potential of compounds containing pyrrole structures. Research has indicated that certain pyrrole derivatives show promising activity against viral infections, suggesting that modifications in the structure of chloroacetamides could lead to effective antiviral agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing derivatives of 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide?

Answer:
Key synthetic routes involve substitution and condensation reactions. For analogs, substitution reactions using halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) under alkaline conditions can introduce functional groups like pyridylmethoxy moieties . Condensation with cyanoacetic acid or malononitrile using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base is effective for forming acetamide linkages . Optimize reaction temperatures (e.g., 273 K for coupling) to minimize side products .

Basic: How should researchers characterize the compound’s structure using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy: Use IR to confirm carbonyl (1650–1700 cm⁻¹) and cyano (2200–2250 cm⁻¹) groups. NMR (¹H/¹³C) identifies aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
  • Crystallography: Employ single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding patterns (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 65.2° in analogs) reveal packing stability .

Basic: What experimental designs are suitable for initial biological activity screening?

Answer:

  • Antimicrobial assays: Use broth microdilution (CLSI guidelines) to test against Klebsiella pneumoniae or Staphylococcus aureus. Compare MIC values with controls like ciprofloxacin .
  • Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 µM concentrations to assess safety margins .

Advanced: How do hydrogen-bonding networks and crystal packing influence the compound’s stability and reactivity?

Answer:
Hydrogen bonds (e.g., N–H⋯O and C–H⋯O) form infinite chains (C(4) motifs) along specific crystallographic axes (e.g., [101]), stabilizing the lattice . Weak interactions (e.g., C–H⋯F) further enhance packing. Use graph-set analysis (Etter’s formalism) to map interaction patterns and predict solubility/melting points . For example, twisted acetamide groups (83.5° from aromatic planes) reduce π-π stacking but improve solvent accessibility .

Advanced: What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-311+G(d,p) to assess electrophilicity at the chloroacetamide site. Fukui indices identify reactive centers for nucleophilic attack .
  • Molecular docking: Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Focus on the cyano group’s role in binding affinity .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer:

  • Modify substituents: Replace 3-fluorophenyl with 4-fluorophenyl to study electronic effects on antibacterial activity . Introduce methyl groups at the pyrrole ring to enhance lipophilicity and membrane penetration .
  • Compare analogs: Use data from compounds like N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide to correlate substituent position (ortho vs. para) with MIC values .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Control variables: Standardize assay conditions (e.g., pH, inoculum size) and solvent systems (DMSO concentration ≤1%) to minimize variability .
  • Structural validation: Reconfirm compound purity (>95% by HPLC) and crystallinity (via SC-XRD) to rule out polymorphic effects .
  • Meta-analysis: Compare data with structurally similar compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) to identify trends in substituent-driven activity .

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